6-Chloro-2,4-dimethyl-3-nitropyridine chemical properties and structure
6-Chloro-2,4-dimethyl-3-nitropyridine chemical properties and structure
This technical guide details the chemical properties, synthesis, and reactivity of 6-Chloro-2,4-dimethyl-3-nitropyridine , a specialized heterocyclic building block used in the development of pharmaceutical agents, particularly potassium channel modulators and kinase inhibitors.
[1]
Executive Summary
6-Chloro-2,4-dimethyl-3-nitropyridine (CAS: 89793-08-8 ) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that orchestrates specific chemical reactivity.[1][2][3] The compound features a halogen leaving group at the C6 position, activated by both the ring nitrogen and a strongly electron-withdrawing nitro group at C3.[4] This electronic arrangement makes it a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid construction of complex heterocyclic libraries.[5] It serves as a critical intermediate in the synthesis of KCNQ potassium channel modulators and various antiviral agents.
Structural Analysis & Physicochemical Properties[6]
Electronic Architecture
The reactivity of this molecule is defined by the cooperative electronic effects of its substituents:
-
C6-Chlorine (Leaving Group): The chlorine atom is located at the
-position relative to the pyridine nitrogen. This position is naturally electron-deficient due to the inductive effect of the nitrogen ( effect) and resonance stabilization of the anionic intermediate (Meisenheimer complex) during nucleophilic attack. -
C3-Nitro Group: The nitro group is positioned para to the chlorine (across the ring in a 1,4-relationship relative to the C-N bonds, though numerically 3,6). It exerts a strong electron-withdrawing effect (
, ), significantly lowering the energy of the transition state for SNAr reactions at C6. -
C2/C4-Methyl Groups: These alkyl groups provide steric bulk and lipophilicity. The C2-methyl group, being
to the ring nitrogen, exhibits increased C-H acidity, making it susceptible to deprotonation and condensation reactions under strong basic conditions.
Physicochemical Data Table[6]
| Property | Value |
| IUPAC Name | 6-Chloro-2,4-dimethyl-3-nitropyridine |
| CAS Number | 89793-08-8 |
| Molecular Formula | C |
| Molecular Weight | 186.59 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Melting Point | 70–75 °C (Typical range for similar isomers) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~2.4 (Moderate lipophilicity) |
Synthetic Utility & Reactivity Profile[6][7]
The synthetic value of 6-Chloro-2,4-dimethyl-3-nitropyridine lies in its ability to undergo orthogonal functionalization. The three primary reaction vectors are:
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The most dominant reaction pathway.[5]
-
Nitro Group Reduction: Access to 3-aminopyridines.
-
Methyl Group Functionalization: Oxidative or condensation reactions at C2/C4.
Synthesis of the Core Scaffold
The industrial preparation typically proceeds via the nitration of 2,4-dimethyl-6-hydroxypyridine (tautomer of 2,4-dimethyl-6-pyridone), followed by deformylative chlorination.
Protocol: Synthesis from 2,4-Dimethyl-6-hydroxypyridine
-
Nitration: Dissolve 2,4-dimethyl-6-hydroxypyridine in conc. H
SO . Add fuming HNO dropwise at 0–5 °C. The electron-donating hydroxyl group directs the nitro group to the ortho position (C5) or para position (C3). Steric and electronic factors favor the formation of the 3-nitro isomer intermediate. -
Chlorination: The resulting nitro-pyridone is treated with Phosphorus Oxychloride (POCl
) or SOCl at reflux (80–100 °C). This converts the C=O (lactam) functionality into the C-Cl moiety, yielding the target 6-chloro derivative.
Caption: Two-step synthetic pathway transforming the hydroxypyridine precursor into the chlorinated scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The C6-Cl bond is highly labile.[5] Reaction with amines, alkoxides, or thiols proceeds rapidly, often without transition metal catalysis.[5]
General Protocol (Amination):
-
Reagents: 1.0 eq 6-Chloro-2,4-dimethyl-3-nitropyridine, 1.2 eq Primary/Secondary Amine, 2.0 eq DIPEA or K
CO . -
Solvent: Anhydrous DMF, DMSO, or Acetonitrile.
-
Conditions: Stir at RT to 60 °C for 2–4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is typically a yellow solid.
Mechanism: The nucleophile attacks C6, forming a resonance-stabilized Meisenheimer complex. The nitro group at C3 plays a critical role in stabilizing the negative charge delocalized onto the ring carbons.
Key Application Case Study: KCNQ Modulators
Research indicates this scaffold is pivotal in synthesizing KCNQ2/3 potassium channel openers , which are therapeutic targets for epilepsy and neuropathic pain.[5]
Experimental Workflow: Synthesis of KCNQ Modulator Precursor The following workflow demonstrates the conversion of the core scaffold into a biologically active amino-pyridine derivative.
-
SNAr Displacement: Reaction with a functionalized benzylamine displaces the C6-chloride.[5]
-
Nitro Reduction: The C3-nitro group is reduced to an amine using Fe/NH
Cl or H /Pd-C. -
Acylation: The resulting C3-amine is coupled with an acyl chloride to form the final amide pharmacophore.
Caption: Divergent synthesis pathways: S_NAr displacement followed by reduction allows access to complex drug-like molecules.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.[6]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
- Google Patents. (2014). CN103694163A - Compounds as Potassium Channel Modulators.
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [Link]
Sources
- 1. 1936385-56-6|2,3-Dichloro-6-methyl-5-nitro-pyridine|BLD Pharm [bldpharm.com]
- 2. mychemfinder.wordpress.com [mychemfinder.wordpress.com]
- 3. 133980-89-9|6-Chloro-2,4-diisopropyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN103694163A - Compounds as Potassium Channel Modulators - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
